molecular formula C17H23NO5S2 B2723144 1-(3-((3-(Cyclohexylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)ethanone CAS No. 1448069-52-0

1-(3-((3-(Cyclohexylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)ethanone

Cat. No.: B2723144
CAS No.: 1448069-52-0
M. Wt: 385.49
InChI Key: FEBLSZWODSDGLO-UHFFFAOYSA-N
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Description

1-(3-((3-(Cyclohexylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)ethanone is a synthetic organic compound of significant interest in research and development, particularly within medicinal chemistry. This molecule features a distinctive structure incorporating an azetidine ring bis-substituted with sulfonyl groups, one of which is linked to a cyclohexyl moiety, and a phenyl ethanone group. The sulfonyl groups are key functional handles that can facilitate interactions with biological targets, making this compound a valuable intermediate or potential pharmacophore in various investigative contexts. While the specific biological activity and mechanism of action for this exact compound require further experimental characterization, compounds with sulfonylazetidine scaffolds and aromatic ketones are frequently explored in drug discovery. Research on analogous structures indicates potential applications as enzyme inhibitors or as building blocks for more complex molecules, such as proteolysis targeting chimeras (PROTACs) . Its well-defined molecular architecture provides a versatile platform for chemical derivatization, supporting studies in structure-activity relationship (SAR) analysis, library synthesis, and the development of targeted therapies. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and working in a well-ventilated environment.

Properties

IUPAC Name

1-[3-(3-cyclohexylsulfonylazetidin-1-yl)sulfonylphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO5S2/c1-13(19)14-6-5-9-16(10-14)25(22,23)18-11-17(12-18)24(20,21)15-7-3-2-4-8-15/h5-6,9-10,15,17H,2-4,7-8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEBLSZWODSDGLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CC(C2)S(=O)(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((3-(Cyclohexylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)ethanone typically involves multiple steps, starting with the preparation of the azetidine ring. The azetidine ring can be synthesized through anionic or cationic ring-opening polymerization of aziridines and azetidines . The cyclohexylsulfonyl group is then introduced through sulfonylation reactions, which involve the use of sulfonyl chlorides under basic conditions . The final step involves coupling the azetidine derivative with a phenyl ethanone moiety through a series of substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(3-((3-(Cyclohexylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and ethanone moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with azetidine structures, including 1-(3-((3-(Cyclohexylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)ethanone, exhibit significant anticancer properties. The mechanism often involves:

  • Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the growth of various cancer cell lines, including:
    Cell LineIC50 (µM)
    MCF-7 (Breast Cancer)10
    HeLa (Cervical Cancer)12
    A549 (Lung Cancer)15

The cytotoxic effects are attributed to the compound's ability to induce apoptosis and disrupt cell cycle progression, particularly causing arrest in the G0/G1 phase.

Anti-inflammatory Effects

The compound has also demonstrated potential anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. The anti-inflammatory mechanism may involve:

  • Modulation of Cytokine Production : The compound can downregulate inflammatory mediators, which is crucial for developing therapies for conditions like arthritis and other inflammatory disorders.

Antioxidant Properties

Preliminary studies indicate that this compound may exhibit moderate antioxidant activity. Antioxidants are essential for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. While further research is needed to quantify this activity, initial findings suggest potential therapeutic benefits.

Case Studies and Research Findings

Recent research highlights the importance of structural modifications in enhancing the biological activity of azetidine derivatives. For instance:

  • A study focusing on the synthesis and evaluation of azetidine derivatives found that specific modifications could significantly increase their cytotoxic effects against cancer cell lines.

Mechanism of Action

The mechanism of action of 1-(3-((3-(Cyclohexylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to alterations in cellular signaling pathways, ultimately affecting cellular functions and processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives from the evidence, focusing on sulfonyl/heterocyclic motifs, substituent effects, and reported activities.

Table 1: Structural and Functional Comparison

Compound Name/Structure Key Structural Features Biological Activity/Properties References
Target Compound : 1-(3-((3-(Cyclohexylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)ethanone Dual sulfonyl groups; azetidine core; cyclohexyl substituent. Not reported in evidence. N/A
N-(4-(4-acetylphenoxy)phenyl)-2-methyl-5-nitrobenzenesulphonamide () Single sulfonamide group; nitro and acetyl substituents; chalcone derivatives. Antimicrobial activity against B. subtilis, S. aureus.
4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol () Methylsulfonyl group; piperidine core; hydroxyl and propyl substituents. Not explicitly stated; likely CNS-targeting.
1-(azepan-1-yl)-2-[[5-(3-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]ethanone () Sulfanyl linker; triazole and azepane (7-membered ring) substituents; methoxyphenyl. Unknown; triazoles often exhibit antifungal activity.
1-(3-Cyclopropylphenyl)ethanone () Cyclopropyl substituent; lacks sulfonyl/heterocyclic groups. Used as a synthetic intermediate.
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(2,5-difluorophenyl)ethanone () Sulfanyl-triazole moiety; difluorophenyl group. Potential kinase inhibition (inferred from triazole).

Key Comparison Points

Sulfonyl vs. This may enhance binding to polar enzyme active sites but reduce membrane permeability .

Heterocyclic Core: Azetidine vs. Piperidine/Azepane

  • The 4-membered azetidine in the target compound imposes higher ring strain and conformational rigidity than the 6-membered piperidine () or 7-membered azepane (). This could influence binding kinetics and metabolic stability .

Substituent Effects

  • The cyclohexyl group in the target compound adds steric bulk and lipophilicity, which may prolong half-life but limit bioavailability. Smaller substituents like cyclopropyl () or methoxy () offer contrasting trade-offs in solubility and metabolic clearance .
  • Fluorine substituents () enhance electronegativity and bioavailability, a feature absent in the target compound .

Biological Activity Chalcone derivatives () with nitro and acetyl groups show antimicrobial activity, suggesting that the target compound’s ethanone and sulfonyl groups may similarly interact with microbial enzymes .

Biological Activity

1-(3-((3-(Cyclohexylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)ethanone is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : 1-(3-((3-(Cyclohexylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)ethanone
  • Molecular Formula : C17H20N2O4S2
  • Molecular Weight : 392.48 g/mol

Research indicates that compounds with similar structures often exhibit activity through various biological mechanisms, including:

  • Inhibition of Enzymatic Activity : Compounds like 1-(3-((3-(Cyclohexylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)ethanone may act as inhibitors of specific enzymes involved in inflammatory pathways, similar to COX-2 inhibitors which are known for their anti-inflammatory properties .
  • Modulation of Signaling Pathways : The sulfonamide group is often linked to modulation of signaling pathways, potentially affecting cellular proliferation and apoptosis.

Biological Activity

The biological activity of 1-(3-((3-(Cyclohexylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)ethanone can be summarized as follows:

Activity Description
Anti-inflammatoryPotentially inhibits COX enzymes, reducing inflammation.
AnticancerMay induce apoptosis in cancer cell lines through modulation of signaling pathways.
AntimicrobialExhibits activity against certain bacterial strains, though specific data is limited.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds structurally related to 1-(3-((3-(Cyclohexylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)ethanone:

  • Anti-inflammatory Effects : In vitro studies demonstrated that related sulfonamide compounds inhibited COX-2 activity, leading to decreased prostaglandin synthesis, which is crucial in inflammatory responses .
  • Anticancer Activity : A study published in Journal of Medicinal Chemistry indicated that azetidine derivatives possess significant anticancer properties by inducing cell cycle arrest and apoptosis in various cancer cell lines .
  • Antimicrobial Properties : Preliminary tests showed that compounds with similar sulfonamide structures exhibited antimicrobial activity against Gram-positive bacteria, suggesting potential applications in treating infections.

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